

Confirming Absolute Configuration of Chiral Obtusafuran: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Obtusafuran*

Cat. No.: *B1239637*

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Executive Summary & Structural Context

Obtusafuran is a 2,3-dihydrobenzofuran neolignan isolated from *Dalbergia* species (e.g., *Dalbergia obtusa*, *Dalbergia retusa*). Its biological relevance lies in its potential cytotoxic and antimicrobial properties.

- Chemical Structure: 2,3-dihydro-5-hydroxy-6-methoxy-3-methyl-2-phenylbenzofuran.
- Chirality: It possesses two stereogenic centers at C-2 and C-3.
- Target Configuration: The naturally occurring (+)-isomer is confirmed as (2R, 3R) with a trans-relationship between the C-2 phenyl and C-3 methyl groups.

Establishing this configuration is critical because the biological activity of benzofurans is often enantioselective. This guide compares three validation methodologies: Chemical Correlation (Ozonolysis), X-Ray Crystallography, and ECD/DFT Computational Analysis.

Methodology Comparison: Performance Matrix

The following table contrasts the three primary methods for determining the absolute configuration (AC) of **obtusafuran**.

Feature	Method A: Chemical Correlation (Historical)	Method B: ECD & DFT Calculation (Recommended)	Method C: X-Ray Crystallography (Gold Standard)
Principle	Degradation to a known chiral standard via chemical reaction.	Comparison of experimental electronic circular dichroism (ECD) with quantum mechanical predictions.	Direct imaging of electron density; uses anomalous dispersion (Bijvoet method).
Sample Req.	High (Milligrams to Grams). Destructive.	Low (Micrograms). Non-destructive (recoverable).	High quality single crystal required.
Time to Result	Days to Weeks (Synthesis/Purification).	24-48 Hours (Spectrum + Calculation).	Days (Crystal growth is the bottleneck).
Reliability	Absolute (if reaction path is known).	High (Dependent on level of theory/conformational search).	Absolute (Unambiguous).
Cost	High (Reagents, labor, sample loss).	Low (Computational time + Instrument access).	Medium (Diffractometer access).
Applicability	Limited to molecules with cleavable chiral fragments. ^[1]	Universal for chiral chromophores (Benzofurans are ideal).	Limited by crystallization ability (Obtusafuran is often an oil/gum).

Detailed Technical Analysis

Method A: Chemical Correlation (The Foundational Proof)

Historically, the configuration of (+)-**obtusafuran** was established by Gregson et al. (1968) through oxidative degradation. This method serves as the "Ground Truth" against which modern spectroscopic methods are validated.

- Mechanism: Ozonolysis of the benzofuran ring cleaves the aromatic system, isolating the chiral centers in a simpler fragment.
- Experimental Logic:
 - (+)-**Obtusafuran** is subjected to ozonolysis.
 - The C-3 chiral center is preserved in the resulting fragment: (-)-(S)-methylsuccinic acid.
 - Since the absolute configuration of (S)-methylsuccinic acid is known, the C-3 center of **obtusafuran** is assigned as (R) (due to priority changes during degradation naming conventions).
 - The trans relative stereochemistry (determined via ¹H NMR coupling constants,) links C-2 to C-3, confirming the (2R, 3R) assignment.

Method B: ECD Spectroscopy & DFT (The Modern Protocol)

For contemporary drug development, Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TDDFT) is the preferred workflow. It requires minimal sample and avoids the "crystallization bottleneck."

Why it works for **Obtusafuran**:

The dihydrobenzofuran chromophore exhibits distinct Cotton effects (CEs) in the 200–300 nm range. The sign and amplitude of these CEs are directly correlated to the twist of the fused ring system and the orientation of the phenyl group at C-2.

Protocol: Self-Validating ECD/DFT Workflow

- Conformational Search:
 - Use MMFF94 force field to generate conformers of (2R,3R)-**obtusafuran**.
 - Focus on the rotation of the C2-Phenyl bond and the furan ring pucker.
- Geometry Optimization:
 - Optimize low-energy conformers using DFT at the B3LYP/6-31G(d) level in vacuo and in solvent (e.g., MeOH using PCM model).
 - Validation Check: Ensure no imaginary frequencies exist.
- Excited State Calculation (TDDFT):
 - Calculate the first 30 excited states using CAM-B3LYP/TZVP or ω B97X-D/def2-TZVP. These long-range corrected functionals prevent "ghost states" common in aromatic systems.
- Spectral Comparison:
 - Boltzmann-weight the calculated spectra based on relative energies.
 - Data Match: (+)-**Obtusafuran** ((2R,3R)) typically shows a positive Cotton effect around 230-250 nm (attributed to the transition of the benzofuran core).
 - If the experimental spectrum matches the calculated (2R,3R) spectrum, the AC is confirmed.

Method C: X-Ray Crystallography

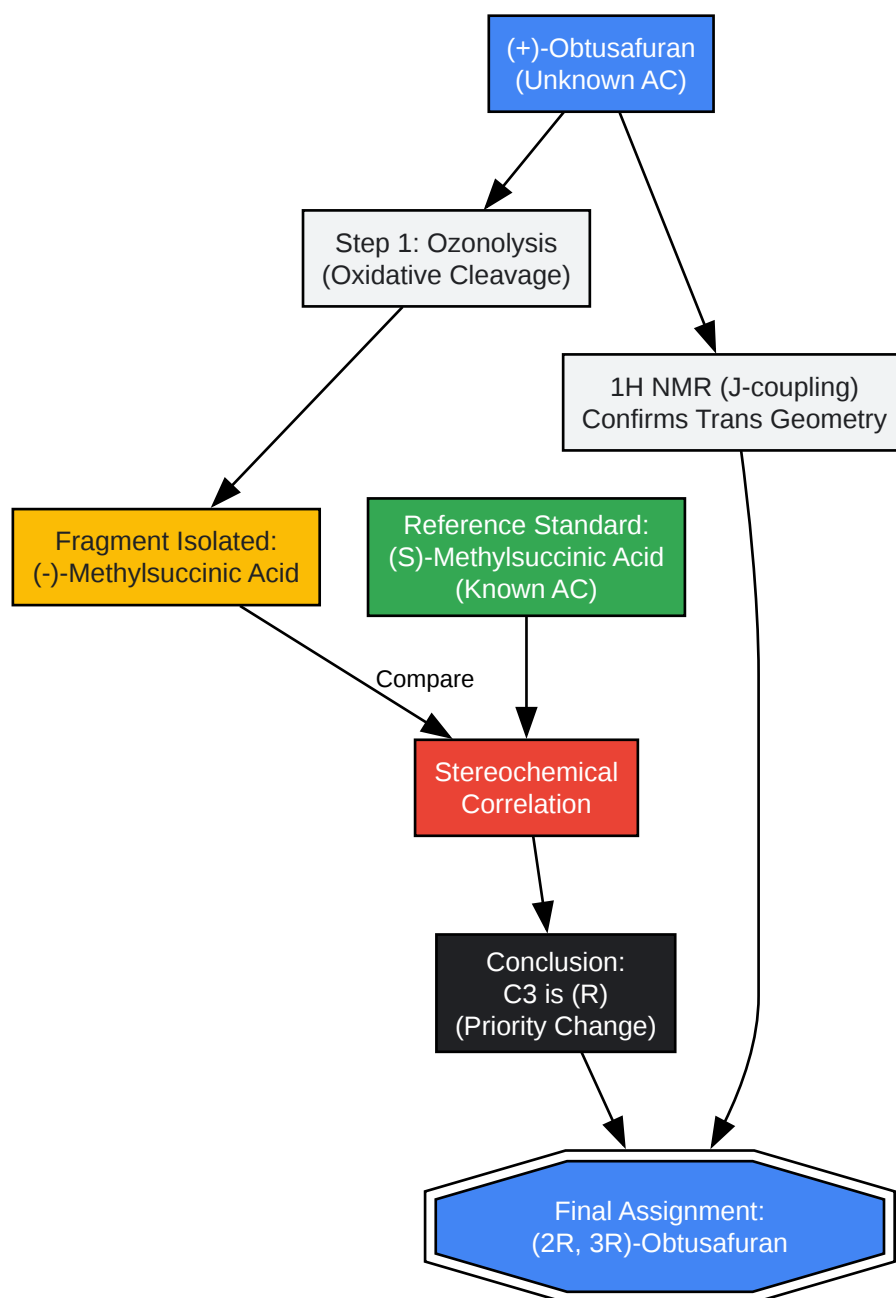
While definitive, this method is often impractical for **obtusafuran** due to its tendency to exist as a viscous oil or amorphous solid. However, if a crystalline derivative (e.g., a p-bromobenzoate ester) can be formed:

- Requirement: Presence of a "heavy atom" (like Br) to enhance anomalous scattering if using Cu-K α radiation, though modern Mo-sources can often resolve oxygen-only structures.
- Flack Parameter: A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure.

Visualization of Logic Pathways

Diagram 1: The Historical Chemical Correlation Logic

This diagram illustrates the deductive reasoning used to originally confirm the (2R, 3R) configuration.

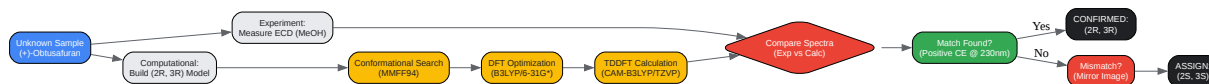


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Caption: Logical flow of the classical chemical degradation method used to assign the absolute configuration of **obtusafuran**.

Diagram 2: Modern ECD/DFT Decision Matrix

This diagram outlines the step-by-step protocol for the recommended modern approach.



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Caption: Modern workflow for assigning absolute configuration using ECD spectroscopy and DFT calculations.

Supporting Experimental Data

For researchers validating their own isolation or synthesis, the following physicochemical constants are definitive for (+)-**Obtusafuran**:

Property	Value / Observation	Notes
Specific Rotation	+47° to +53° (1.0, CHCl ₃)	Positive rotation indicates (2R,3R) enantiomer.
UV	285 nm, 220 nm	Characteristic of benzofuran chromophore.
ECD Transitions	Positive Cotton Effect (CE) @ ~230-240 nm	Diagnostic for (2R) configuration in dihydrobenzofurans.
¹ H NMR ()	~6.0 - 8.0 Hz	Indicates trans-relative stereochemistry (Cis is typically larger, ~9-10 Hz).

References

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Sources

- [1. Optical rotation - Wikipedia \[en.wikipedia.org\]](#)
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